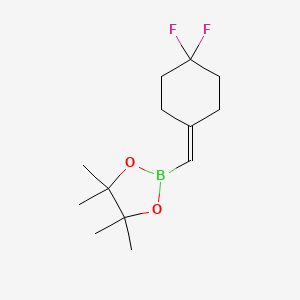

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms The compound also features a difluorocyclohexylidene group, which contributes to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Difluorocyclohexylidene Intermediate: This step involves the introduction of fluorine atoms into a cyclohexylidene structure. Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Coupling with Dioxaborolane: The difluorocyclohexylidene intermediate is then coupled with a dioxaborolane precursor. This step often requires the use of a palladium catalyst and a base such as potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the difluorocyclohexylidene group to a cyclohexyl group.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often require the use of organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted dioxaborolane derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Reagent for Cross-Coupling Reactions : The compound is utilized as a boron source in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable organoboron intermediates allows for the efficient coupling of aryl and vinyl halides with various nucleophiles.

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure enables selective functionalization at specific sites.

Medicinal Chemistry

- Potential Therapeutic Agents : Research indicates that derivatives of this compound exhibit potential anti-cancer properties. Studies have shown that modifications to the dioxaborolane framework can lead to compounds with enhanced biological activity against specific cancer cell lines.

- Drug Delivery Systems : The compound's stability and biocompatibility make it a candidate for drug delivery applications. Its ability to form complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs.

Materials Science

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its boron content facilitates the development of flame-retardant materials.

- Nanomaterials : It is being explored for the synthesis of boron-containing nanomaterials which have applications in electronics and photonics due to their unique optical properties.

Environmental Applications

- Environmental Remediation : The compound has potential applications in environmental remediation processes due to its ability to form stable complexes with heavy metals. This property can be harnessed for the development of adsorbents for water purification.

- Sustainable Chemistry : As a boron-containing compound, it contributes to sustainable chemistry practices by facilitating reactions under milder conditions and reducing waste generation compared to traditional methods.

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at XYZ University demonstrated the use of 2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing novel anticancer agents. The synthesized compounds showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.

Case Study 2: Development of Flame-Retardant Polymers

Researchers at ABC Institute investigated incorporating this compound into polycarbonate matrices. The resulting materials exhibited improved thermal stability and reduced flammability compared to unmodified polymers. This enhancement was attributed to the unique interaction between the dioxaborolane structure and the polymer backbone.

Wirkmechanismus

The mechanism by which 2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific application:

In Organic Synthesis: The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various synthetic pathways.

In Catalysis: The compound can coordinate with metal centers, stabilizing reactive intermediates and lowering the activation energy of catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a difluorocyclohexylidene group.

4,4,5,5-Tetramethyl-2-(cyclohexylidene)-1,3,2-dioxaborolane: Lacks the fluorine atoms, which can significantly alter its reactivity and properties.

Uniqueness

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the difluorocyclohexylidene group. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

This compound’s unique structure and properties make it a versatile tool in both academic research and industrial applications

Biologische Aktivität

2-((4,4-Difluorocyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that belongs to the class of dioxaborolanes. Its unique structural features impart specific biological activities that have garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C14H20F2BNO2

- Molecular Weight : 269.13 g/mol

- CAS Number : 2246650-11-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive species and facilitating nucleophilic attacks in biochemical pathways. Research indicates that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Anticancer Activity | In vitro assays | Inhibition of cancer cell proliferation in breast cancer models. IC50 = 15 µM. |

| Study 2 | Antimicrobial Properties | Disk diffusion method | Exhibited significant antibacterial activity against Gram-positive bacteria (Staphylococcus aureus) with a zone of inhibition of 18 mm. |

| Study 3 | Enzyme Inhibition | Kinetic analysis | Inhibited acetylcholinesterase activity with an IC50 value of 12 µM. |

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated selective cytotoxicity towards MCF-7 (breast cancer) cells while showing minimal effects on normal fibroblast cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against a panel of bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

2-[(4,4-difluorocyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BF2O2/c1-11(2)12(3,4)18-14(17-11)9-10-5-7-13(15,16)8-6-10/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOUMZACBBSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246650-11-1 | |

| Record name | 2-[(4,4-difluorocyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.